Chemical structure and properties of 3,3'-Dithiobis(4-aminobenzoic acid)
Chemical structure and properties of 3,3'-Dithiobis(4-aminobenzoic acid)
Topic: Chemical Structure and Properties of 3,3'-Dithiobis(4-aminobenzoic acid) Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
3,3'-Dithiobis(4-aminobenzoic acid) (CAS: 102449-89-8) is a functionalized aromatic disulfide used primarily as a cleavable crosslinker in bioconjugation, a precursor for high-performance polybenzothiazole (PBZ) polymers, and a surface anchor in nanotechnology. Its structure consists of two 4-aminobenzoic acid moieties linked by a disulfide bond at the ortho position relative to the amino group (position 3).
This molecule represents a "stable storage form" of the reactive monomer 4-amino-3-mercaptobenzoic acid . Upon reduction, it yields the monomer, which possesses orthogonal reactivity: a carboxylic acid for ester/amide formation, an amine for imine/amide formation, and a thiol for metal coordination or radical polymerization.
| Property | Data |
| CAS Number | 102449-89-8 |
| Molecular Formula | C₁₄H₁₂N₂O₄S₂ |
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | 3,3'-Disulfanediylbis(4-aminobenzoic acid) |
| Synonyms | Bis(4-amino-3-carboxyphenyl) disulfide; 4,4'-Diamino-3,3'-dithiodibenzoic acid |
| Appearance | Pale yellow to off-white powder |
| Melting Point | 242–243 °C (dec.) |
| Solubility | Soluble in DMSO, DMF, dilute alkali (as carboxylate); Insoluble in water, acidic media |
Chemical Structure & Synthesis Strategy[1][2][3][4][5]
Structural Analysis
The molecule exhibits
-
Electronic Effects: The amino group at C4 is an electron-donating group (EDG), activating the ring. The carboxylic acid at C1 is an electron-withdrawing group (EWG). The sulfur at C3 is ortho to the amino group, a configuration critical for the formation of benzothiazoles upon condensation.
-
Zwitterionic Character: In neutral aqueous solutions, the compound exists in equilibrium with zwitterionic forms, though it typically precipitates due to the hydrophobic aromatic core.
Synthesis Protocol
The synthesis follows a rigorous pathway involving the Herz reaction or a modified thiocyanation, followed by hydrolysis and oxidation. The most robust route proceeds via the 2-amino-6-carboxybenzothiazole intermediate, ensuring regiospecificity.
Step-by-Step Methodology
Phase 1: Formation of Benzothiazole Intermediate
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Reagents: Suspend 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.
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Thiocyanation: Add Potassium Thiocyanate (KSCN, 4.0 eq). Cool to 0–5 °C.
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Cyclization: Dropwise addition of Bromine (Br₂, 1.0 eq) in acetic acid. The electrophilic attack of Br₂ followed by cyclization yields 2-amino-6-carboxybenzothiazole hydrobromide .
-
Purification: Neutralize with sodium acetate, filter the precipitate, and wash with water.
Phase 2: Hydrolysis to Monomer (Thiol)
-
Hydrolysis: Reflux the benzothiazole intermediate in 50% aqueous KOH (excess) for 4–6 hours. This cleaves the thiazole ring.
-
Workup: The solution now contains the dipotassium salt of 4-amino-3-mercaptobenzoic acid.
Phase 3: Oxidative Dimerization to Disulfide (Target)
-
Oxidation: While the solution is alkaline (pH > 9), bubble air through the mixture for 12 hours, or add a stoichiometric amount of Iodine (I₂) dissolved in KI solution until a persistent yellow color remains.
-
Why: Thiols oxidize rapidly to disulfides in basic media due to the formation of the thiolate anion (
), which is a potent nucleophile.
-
-
Isolation: Acidify the solution carefully with HCl to pH ~3–4. The disulfide, being less soluble than the monomer, precipitates as a solid.
-
Purification: Recrystallize from ethanol/water or acetic acid.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway from 4-aminobenzoic acid to the target disulfide via the benzothiazole intermediate.
Physicochemical Properties & Reactivity[1][6]
Spectral Characteristics[3]
-
¹H NMR (DMSO-d₆):
- ~12.5 ppm (s, 2H, -COOH)
- ~7.8 ppm (d, 2H, Ar-H, ortho to COOH)
- ~7.4 ppm (s, 2H, Ar-H, ortho to S)
- ~6.8 ppm (d, 2H, Ar-H, ortho to NH₂)
- ~5.8 ppm (s, 4H, -NH₂, broad exchangeable)
-
IR Spectrum:
-
3300–3400 cm⁻¹ (N-H stretch)
-
2500–3000 cm⁻¹ (O-H stretch, carboxylic acid dimer)
-
1680 cm⁻¹ (C=O stretch)
-
450–500 cm⁻¹ (S-S stretch, weak)
-
Reactivity Profile
The molecule's utility stems from its ability to undergo disulfide exchange and amide coupling .
-
Reductive Cleavage: In the presence of reducing agents like DTT (Dithiothreitol), TCEP, or intracellular Glutathione (GSH), the S-S bond cleaves to generate two equivalents of the thiol.
-
Amide Coupling: The -COOH group can be activated (using EDC/NHS or HATU) to conjugate with amines. Conversely, the -NH₂ group can react with activated esters.
-
Note: Self-polymerization is a risk if both groups are activated simultaneously. Protection strategies (e.g., Boc-protection of amine) are often required during stepwise synthesis.
-
Applications in Research & Development
Cleavable Drug Delivery Systems
3,3'-Dithiobis(4-aminobenzoic acid) serves as a GSH-responsive linker .
-
Mechanism: The disulfide bond is stable in the extracellular environment (low GSH, ~2-10 µM) but cleaves rapidly in the cytosol (high GSH, ~2-10 mM).
-
Protocol: The dicarboxylic acid is activated and reacted with a drug (via an amine) and a carrier (via the amine on the linker). Upon cellular uptake, the disulfide cleavage releases the drug payload.
Gold Nanoparticle (AuNP) Functionalization
The sulfur atoms provide high affinity for gold surfaces (
-
Method: Incubating AuNPs with the disulfide leads to chemisorption, where the S-S bond breaks, forming a self-assembled monolayer (SAM) of 4-amino-3-mercaptobenzoic acid.
-
Utility: This creates a surface rich in -COOH and -NH₂ groups, allowing for further bioconjugation of antibodies or DNA aptamers.
High-Performance Polymers (Polybenzothiazoles)
As a precursor, the monomer (generated in situ) is used to synthesize Poly(p-phenylene benzobisthiazole) (PBT) analogues.
-
Property: These polymers exhibit exceptional thermal stability and mechanical strength due to the rigid rod-like backbone formed by the benzothiazole units.
Application Workflow Diagram
Figure 2: Dual application pathways in drug delivery (cleavable linker) and nanotechnology (surface functionalization).
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). The disulfide is stable, but moisture can promote hydrolysis or degradation over long periods.
-
Disposal: Incineration with a scrubber for sulfur oxides (
).
References
-
Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-Rod Polymers. 2. Synthesis and Thermal Properties of Para-Aromatic Polyamides with 2,6-Benzobisthiazole Units. Macromolecules. Link (Foundational work on benzothiazole synthesis from aminobenzoic acid derivatives).
-
ChemicalBook. (n.d.). 3,3'-Dithiobis(4-aminobenzoic acid) Product Properties. Link
-
Dang, T. D., et al. (1990). Second-Generation Ordered Polymers: Synthesis and Properties. Defense Technical Information Center (DTIC). Link (Detailed protocol for hydrolysis of 2-amino-6-carboxybenzothiazole).
-
CymitQuimica. (n.d.). 4-Amino-3-mercaptobenzoic acid (Monomer Data). Link
